molecular formula C6H8F2O4 B2804899 3,3-difluoro-5-methoxy-5-oxopentanoic acid CAS No. 1779954-64-1

3,3-difluoro-5-methoxy-5-oxopentanoic acid

Cat. No.: B2804899
CAS No.: 1779954-64-1
M. Wt: 182.123
InChI Key: YPOFMCIKYYUVSI-UHFFFAOYSA-N
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Description

3,3-difluoro-5-methoxy-5-oxopentanoic acid is an organic compound with the molecular formula C6H8F2O4 It is a derivative of glutaric acid, where two fluorine atoms are substituted at the 3rd position and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-5-methoxy-5-oxopentanoic acid typically involves the fluorination of glutaric acid derivatives. One common method is the reaction of glutaric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting 3,3-difluoroglutaric acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 3,3-Difluoroglutaric acid.

    Reduction: 3,3-Difluoroglutaric acid 1-methyl alcohol.

    Substitution: Various substituted glutaric acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-difluoro-5-methoxy-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on metabolic pathways involving glutaric acid derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated analogs of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroglutaric acid: The non-esterified form of the compound.

    3,3-Difluoroadipic acid: A similar compound with an additional carbon in the chain.

    3,3-Difluoropimelic acid: Another related compound with two additional carbons in the chain.

Uniqueness

3,3-difluoro-5-methoxy-5-oxopentanoic acid is unique due to its specific substitution pattern and esterification, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,3-difluoro-5-methoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O4/c1-12-5(11)3-6(7,8)2-4(9)10/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOFMCIKYYUVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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